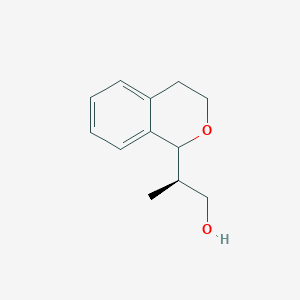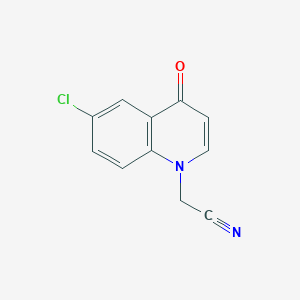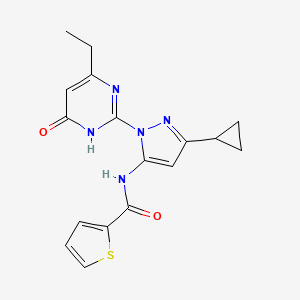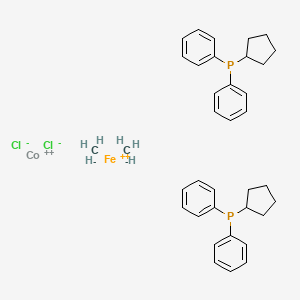
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol, also known as dihydroisocoumarin, is a naturally occurring compound found in various plants and fruits. It has been studied for its potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin is not fully understood. It is thought to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory cytokines. Its antimicrobial effects are thought to be due to its ability to disrupt bacterial cell membranes. Its potential anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dihydroisocoumarin has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models of disease. It has also been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin. One direction is to further investigate its potential anticancer effects and the mechanisms underlying these effects. Another direction is to study its potential neuroprotective effects, as it has been found to reduce oxidative stress in the brain. Additionally, further research is needed to determine the optimal dose and delivery method for (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in various applications.
Métodos De Síntesis
Dihydroisocoumarin can be synthesized through various methods, including the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, and the reaction of 4-hydroxycoumarin with 1,2-epoxypropane in the presence of a Lewis acid. The yield of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin varies depending on the method used.
Aplicaciones Científicas De Investigación
Dihydroisocoumarin has been studied for its potential applications in the field of medicine and pharmacology. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential anticancer effects, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12-13H,6-8H2,1H3/t9-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNXRCTQIVZCY-PKEIRNPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)
![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2450097.png)

![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
